Clazamycin B
Overview
Description
Clazamycin B is a chlorine-containing antibiotic produced by the strain of Streptomyces No. NF990-BF4 . It has weak activity against gram-positive bacteria, gram-negative bacteria, and L1210 cell .
Synthesis Analysis
The strain of Streptomyces No. MF990-BF4 is cultured at 27°C for 67 hours in a medium containing 1.5% glycerol, 1.5% cotton seed meal, 0.3% NaCl, and 0.2% L-asparagine . The antibiotics in the filtrate are adsorbed on a column of Amberlite IRC-50 and eluted with 0.5 N hydrochloric acid . The active neutral eluate is concentrated to dryness and the residue is extracted with methanol . The extract is concentrated and dissolved in water . The antibiotics in the aqueous solution are purified by column chromatographies on Amberlite XAD-2 and on activated carbon .Molecular Structure Analysis
The molecular formula of Clazamycin B is C7H9ClN2O . The same molecular formula is derived by the high-resolution MS spectrum . The hydrochloride shows UV maxima at 212 nm and 250 nm in an aqueous solution .Chemical Reactions Analysis
Clazamycin B reacts with nucleophiles via a Michael-type addition to the C1-position of the conjugated amidine system .Physical And Chemical Properties Analysis
Clazamycin B is a colorless hygroscopic powder . It shows no definite melting point . The molecular weight is 172.61 g/mol .Scientific Research Applications
Antimycotic Agents and Drug Interactions
Transient Receptor Potential (TRP) Channels in Sensory Neurons as Targets:
- Clotrimazole, an antimycotic agent, has been found to activate TRPV1 and TRPA1 channels, which are involved in sensory neuron responses. This discovery opens up new avenues for understanding the sensory side effects of antimycotic drugs and potentially developing new formulations with fewer unwanted effects (Meseguer et al., 2008).
Drug–Drug Interaction Studies:
- A study on the drug–drug interaction between clobazam and cannabidiol in children with refractory epilepsy highlights the importance of considering metabolic pathways in drug development, especially for compounds metabolized via the cytochrome P450 pathway (Geffrey et al., 2015).
Novel Drug Delivery Systems
Chitosan/Poly(Lactic-Co-glycolic Acid) Nanoparticles:
- Research into novel drug delivery systems, such as chitosan and poly(lactic-co-glycolic acid) nanoparticles for the co-delivery of natamycin and clotrimazole, offers insights into overcoming the limitations of traditional antifungal treatments. These systems aim to improve drug solubility, reduce dosing frequency, and enhance treatment efficacy (Cui et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,8S)-2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-5-3-7(11)2-1-6(9)10(7)4-5/h1-2,5,9,11H,3-4H2/t5-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCHIDKMDZZKBR-CAHLUQPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1(C=CC2=N)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN2[C@]1(C=CC2=N)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00992431 | |
Record name | 2-Chloro-5-imino-2,3-dihydro-1H-pyrrolizin-7a(5H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00992431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clazamycin B | |
CAS RN |
71774-49-7 | |
Record name | Clazamycin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071774497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-5-imino-2,3-dihydro-1H-pyrrolizin-7a(5H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00992431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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